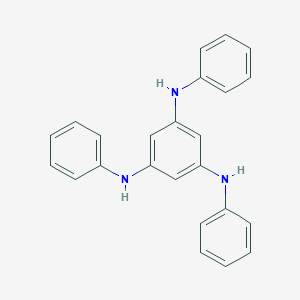

N,N',N''-Triphenyl-1,3,5-benzenetriamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N,N’,N’'-Triphenyl-1,3,5-benzenetriamine is an organic compound with the molecular formula C24H21N3. It is a triamine derivative of benzene, where three phenyl groups are attached to the nitrogen atoms of the 1,3,5-benzenetriamine core. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications .

作用機序

Target of Action

N,N’,N’'-Triphenyl-1,3,5-benzenetriamine is an organic compound that primarily targets the oxidative processes in various lubricating oils .

Mode of Action

The compound interacts with its targets by exhibiting high thermal stability and strong oil sludge control capabilities . This interaction results in an enhanced anti-oxidation effect, especially at high temperatures .

Biochemical Pathways

The compound affects the oxidation pathway of lubricating oils. By inhibiting the oxidation process, it prevents the formation of sludge and other oxidation products, thereby maintaining the quality and performance of the oil .

Result of Action

The molecular and cellular effects of N,N’,N’'-Triphenyl-1,3,5-benzenetriamine’s action result in a significant extension of the working life of lubricating oils . It achieves this by effectively controlling oil sludge and exhibiting excellent anti-oxidation performance in high-temperature oil oxidation tests .

Action Environment

Environmental factors such as temperature can influence the action, efficacy, and stability of N,N’,N’'-Triphenyl-1,3,5-benzenetriamine. The compound shows excellent anti-oxidation performance at high temperatures, indicating that it is well-suited for environments where lubricating oils are exposed to high thermal conditions .

準備方法

Synthetic Routes and Reaction Conditions: N,N’,N’'-Triphenyl-1,3,5-benzenetriamine can be synthesized through a nucleophilic substitution reaction. One common method involves the condensation of 3-bromoaniline with phenylboronic acid in the presence of a base catalyst. The reaction proceeds under mild conditions, typically at room temperature, and yields the desired product with high purity .

Industrial Production Methods: In industrial settings, the synthesis of N,N’,N’'-Triphenyl-1,3,5-benzenetriamine follows similar principles but on a larger scale. The reaction is optimized for higher yields and cost-effectiveness. The product is then purified through recrystallization or chromatography to achieve the required purity levels for various applications .

Types of Reactions:

Oxidation: N,N’,N’'-Triphenyl-1,3,5-benzenetriamine can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate. These reactions often lead to the formation of quinone derivatives.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.

Substitution: Nucleophilic substitution reactions are common, where the phenyl groups can be replaced by other substituents under appropriate conditions

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents.

Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.

Substitution: Various nucleophiles, often in the presence of a base catalyst.

Major Products:

Oxidation: Quinone derivatives.

Reduction: Amine derivatives.

Substitution: Substituted benzene derivatives

科学的研究の応用

N,N’,N’'-Triphenyl-1,3,5-benzenetriamine has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.

Biology: Investigated for its potential as a fluorescent probe in biological imaging.

Medicine: Explored for its antioxidant properties and potential therapeutic applications.

Industry: Utilized in the production of organic semiconductors, light-emitting diodes (OLEDs), and other electronic materials

類似化合物との比較

- 1,3,5-Tris(phenylamino)benzene

- N,N’,N’'-Triphenylbenzene-1,3,5-triamine

Comparison: N,N’,N’'-Triphenyl-1,3,5-benzenetriamine stands out due to its high stability and unique electronic properties. Compared to similar compounds, it exhibits better solubility in organic solvents and higher thermal stability, making it more suitable for applications in high-temperature environments and electronic devices .

特性

IUPAC Name |

1-N,3-N,5-N-triphenylbenzene-1,3,5-triamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21N3/c1-4-10-19(11-5-1)25-22-16-23(26-20-12-6-2-7-13-20)18-24(17-22)27-21-14-8-3-9-15-21/h1-18,25-27H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMQHYGLEATWRFO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=CC(=CC(=C2)NC3=CC=CC=C3)NC4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60281055 |

Source

|

| Record name | N,N',N''-Triphenyl-1,3,5-benzenetriamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60281055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

351.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102664-66-4 |

Source

|

| Record name | N,N',N''-Triphenyl-1,3,5-benzenetriamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60281055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: How does the protonation of N,N',N''-Triphenyl-1,3,5-benzenetriamine occur?

A1: The research demonstrates that protonation of this compound doesn't target the nitrogen atoms as might be expected. Instead, protonation occurs on one of the carbon atoms within the central benzene ring. This leads to the formation of a stable σ complex, N,N',N''-triphenyl-2,4,6-triaminocyclohexadienylium p-toluenesulfonate. []

Q2: What structural changes are observed in this compound upon protonation?

A2: Protonation significantly alters the structure of this compound. The aromaticity of the central benzene ring is disrupted as evidenced by bond length changes. The nitrogen atoms play a crucial role in stabilizing the positive charge by delocalizing it. Additionally, one of the outer phenyl rings contributes to electronic stabilization by aligning itself closer to the plane of the central ring system. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Bromo-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B373544.png)

![5-(1,3-Benzodioxol-5-ylmethyl)-4-methoxy-6,6-dimethyl-5,6,7,8-tetrahydro-6lambda~5~-[1,3]dioxolo[4,5-g]isoquinoline](/img/structure/B373548.png)

![2-methyl-2,3,4,6-tetrahydro-5H-pyrano[3,2-c]quinolin-5-one](/img/structure/B373557.png)

![2,2-Dimethyl-2,3,4,10-tetrahydro-5H-pyrano[2,3-b]quinolin-5-one](/img/structure/B373561.png)

![2,2,6-Trimethyl-2,3,4,6-tetrahydro-5H-pyrano[3,2-c]quinolin-5-one](/img/structure/B373564.png)